![molecular formula C19H22N4O4S2 B2505519 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-87-6](/img/structure/B2505519.png)
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that appears to be a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. Thiadiazole derivatives are known for their wide range of biological activities, which often make them of interest in pharmaceutical research. The specific compound mentioned includes additional structural motifs such as a benzo[b][1,4]dioxin moiety, which is fused to a cyclohexane ring, and a carboxamide group attached to the cyclohexane. This suggests that the compound could have interesting chemical properties and potential biological activity.
Synthesis Analysis
While the provided data does not include direct information on the synthesis of the exact compound , it does provide insight into related compounds. For instance, the synthesis of benzamide derivatives containing a thiadiazole scaffold is described in the first paper . These compounds were synthesized using a microwave-assisted, solvent-free method, which is a modern technique that can enhance reaction rates and improve yields. Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound likely exhibits a complex three-dimensional structure due to the presence of multiple ring systems, including the benzo[b][1,4]dioxin and cyclohexane rings. The stereochemistry of related compounds, such as the N-(2-cyclohexenyl)-substituted thioamides, has been studied using NMR spectroscopy . These studies are crucial for understanding the configuration of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
The thiadiazole ring is known to participate in various chemical reactions due to the presence of reactive sulfur and nitrogen atoms. The second paper discusses the stereospecific cyclisation of thioamides to yield thiazoline derivatives . This indicates that the thiadiazole ring in the compound of interest could also undergo similar cyclisation reactions, potentially leading to the formation of new heterocyclic structures. The reactivity of the benzo[b][1,4]dioxin moiety and the carboxamide group would also contribute to the compound's overall reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen can affect the compound's polarity, solubility, and stability. The first paper provides information on the evaluation of the synthesized compounds' absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . These properties are essential for assessing the drug-likeness of a compound. Although the exact properties of the compound are not provided, the analysis of related compounds suggests that it may exhibit good oral drug-like behavior.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Compounds with structural elements similar to the specified compound, particularly those incorporating thiadiazole and cyclohexanecarboxamide moieties, have been explored for their potential as antibacterial agents. For instance, novel analogs incorporating benzo[d]thiazolyl substituted pyrazol-5-ones have displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating the utility of such structures in developing new antibacterial drugs (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Applications
Similar chemical scaffolds have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Novel compounds derived from visnaginone and khellinone, for example, have shown significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting that modifications of these chemical structures could yield potent new therapies (Abu‐Hashem et al., 2020).
Enzyme Inhibition for Therapeutic Targeting
Compounds with thiadiazole structures have been investigated for their potential in inhibiting human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma, epilepsy, and certain types of tumors. Acridine-acetazolamide conjugates, for instance, showed inhibition of carbonic anhydrases in low micromolar and nanomolar ranges, highlighting the therapeutic potential of such compounds in precision medicine (Ulus et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c24-16(20-13-6-7-14-15(10-13)27-9-8-26-14)11-28-19-23-22-18(29-19)21-17(25)12-4-2-1-3-5-12/h6-7,10,12H,1-5,8-9,11H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYPXQMPSIIUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)
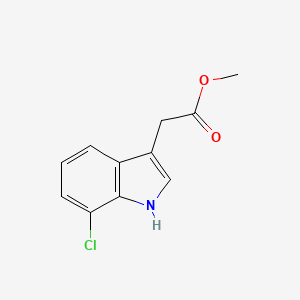
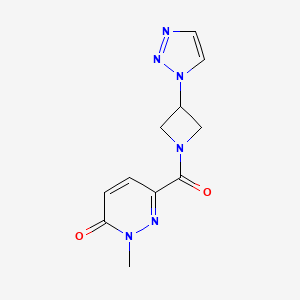
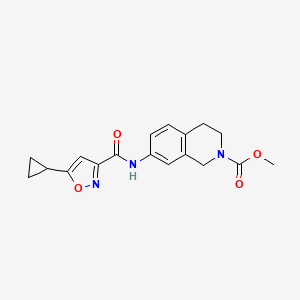
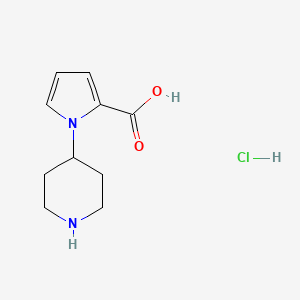
![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)
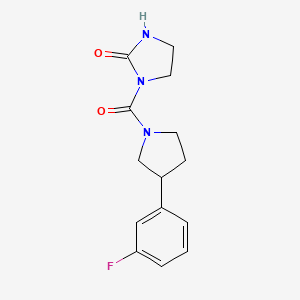

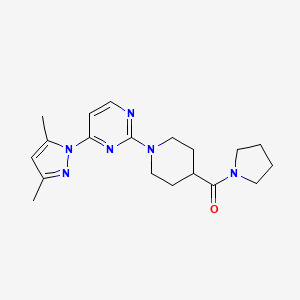
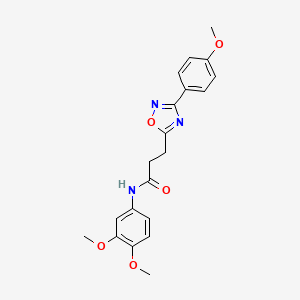
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2505455.png)
![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)